MK-0812

描述

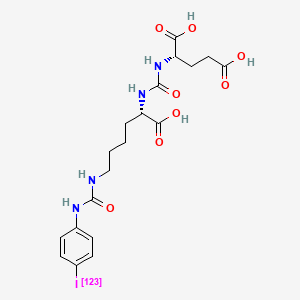

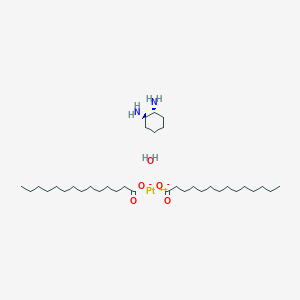

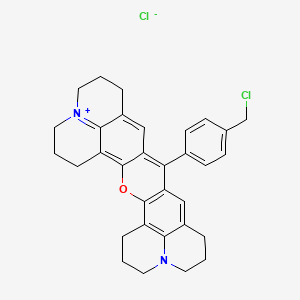

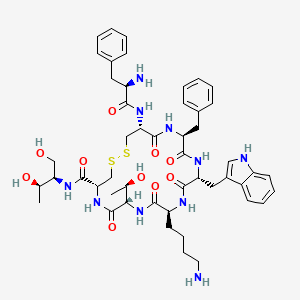

MK-0812 is a potent and selective CCR2 antagonist with low nM affinity for CCR2 . It belongs to the class of organic compounds known as naphthyridines . These are compounds containing a naphthyridine moiety, a naphthalene in which a carbon atom has been replaced by a nitrogen in each of the two rings .

Molecular Structure Analysis

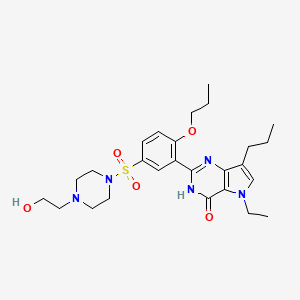

The molecular weight of MK-0812 is 469.54 . The chemical formula is C24H34F3N3O3 . The structure can be represented by the SMILES string:O=C([C@]1(C(C)C)CC@HCC1)N3CCC(N=CC(C(F)(F)F)=C4)=C4C3 . Physical And Chemical Properties Analysis

MK-0812 is a solid substance . It is soluble in DMSO at a concentration of 100 mg/mL . The storage conditions recommended are -20°C for the powder form .科研应用

晶体结构与药物发现

- MK-0812与趋化因子受体CCR2A的结晶结构已被阐明,为设计选择性拮抗剂提供了见解。这项研究详细描述了由红氧还蛋白稳定的全长CCR2A以及几种突变,为正交CCR2拮抗剂的高亲和结合提供了结构解释,并有助于选择性CCR2拮抗剂的药物发现工作(Apel et al., 2019)。

从人类多能干细胞中生产巨核细胞

- MK-0812在从人类多能干细胞中产生巨核细胞(MKs)的背景下被引用。这种前向编程策略利用转录因子GATA1、FLI1和TAL1,导致超过90%的MK纯度,并实现功能性血小板的生成。这种方法对输血医学和巨核细胞与血小板生物学研究具有重要意义(Moreau et al., 2016)。

在知识领域映射和分析中的作用

- 虽然MK-0812在这个背景下没有直接研究,但值得一提的是知识领域映射(MKD)的概念。MKD是一种在城市活力研究等领域使用的文献计量研究技术。它提供了一种视觉角度,帮助研究人员了解特定研究领域并评估特定学科的趋势(Shi, Miao, & Si, 2019)。

在先进仪器中的应用

- MK-0812在先进仪器中的应用并没有直接提到,但强调了微波动力感应探测器(MKIDs)的使用。这些探测器用于观测天文学、粒子物理学、材料科学和太赫兹成像。MKIDs的可扩展性和灵敏度使它们适用于各种科学应用(Ulbricht, De Lucia, & Baldwin, 2021)。

性质

IUPAC Name |

[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34F3N3O3/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27/h10,12,15,18,20-21,29H,4-9,11,13-14H2,1-3H3/t18-,20+,21-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMDXAIUENDNDL-RJSMDTJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]1(CC[C@H](C1)N[C@H]2CCOC[C@H]2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MK-0812 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。